CYP3A4/5 Inhibition Potency: Ortho-Bromo Imidazole Versus Structural Analogs
In a head-to-head comparison of fourteen 1-substituted imidazoles evaluated in human hepatic microsomes, 1-(2-bromobenzyl)-1H-imidazole exhibited CYP3A4/5 inhibitory activity with an IC₅₀ value < 0.3 μM, placing it among the seven most potent imidazoles in the panel for this isozyme [1]. This potency threshold was achieved exclusively by imidazoles with molecular weights above approximately 300 Da, making the compound's high activity at MW 237 notable [1]. In contrast, 1-substituted imidazoles bearing short alkyl chains displayed significantly weaker CYP2A6/CYP2A13 inhibition with IC₅₀ values around 2 μM [2].
| Evidence Dimension | CYP3A4/5 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ < 0.3 μM |
| Comparator Or Baseline | Seven of 14 imidazoles tested exhibited IC₅₀ < 0.3 μM for CYP3A4/5; short alkyl-chain 1-substituted imidazoles: IC₅₀ ~2 μM for CYP2A6/CYP2A13 |
| Quantified Difference | > 6.7-fold greater potency compared to short alkyl-chain imidazoles (2 μM / <0.3 μM) |
| Conditions | Human hepatic microsomes; CYP3A4/5-selective substrate reactions |
Why This Matters
This potency threshold defines the compound's suitability as a sensitive CYP3A4/5 probe in drug-drug interaction screening and metabolic stability assays.
- [1] Comparative 1-Substituted Imidazole Inhibition of Cytochrome P450 Isozyme-Selective Activities in Human and Mouse Hepatic Microsomes. Drug Metabolism Reviews, 2007. PMID: 17786623. View Source
- [2] Chougnet A, Woggon WD, Locher E, Schilling B. Synthesis and in vitro activity of heterocyclic inhibitors of CYP2A6 and CYP2A13. Chembiochem. 2009;10(9):1562-7. View Source
